molecular formula C16H13N5O2S B15103192 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B15103192
M. Wt: 339.4 g/mol
InChI Key: PREZSKATIVLJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-d]pyrimidin-4-one core fused to a benzimidazole moiety via an acetamide linker. The thienopyrimidine scaffold is known for its pharmacological versatility, including anti-inflammatory, anti-tumor, and kinase-inhibitory activities . The benzimidazole group enhances binding affinity to biological targets, such as enzymes or receptors, due to its planar aromatic structure and hydrogen-bonding capabilities .

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C16H13N5O2S/c22-14(8-21-9-18-15-10(16(21)23)5-6-24-15)17-7-13-19-11-3-1-2-4-12(11)20-13/h1-6,9H,7-8H2,(H,17,22)(H,19,20)

InChI Key

PREZSKATIVLJCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=NC4=C(C3=O)C=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly at the benzimidazole and thienopyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thieno[2,3-d]Pyrimidine Cores

N′-Benzylidene-2-(4-Oxothieno[2,3-d]Pyrimidin-3(4H)-yl)Acetohydrazone Derivatives
  • Structure: Shares the thieno[2,3-d]pyrimidin-4-one core but replaces the benzimidazole-methyl group with a benzylidene-acetohydrazone side chain.
  • Activity : Demonstrated anti-tumor activity against A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the micromolar range. The hydrazone moiety enhances solubility and cellular uptake .
  • Key Difference : The absence of the benzimidazole group reduces specificity for kinase targets compared to the target compound.
Thieno[2,3-d]Pyrimidine-Based c-Met Kinase Inhibitors
  • Structure: Retains the thieno[2,3-d]pyrimidine core but incorporates substituents like furo[2,3-d]pyrimidine or pyridyl groups.
  • Activity: These derivatives inhibit c-Met kinase, a key player in cancer metastasis, with nanomolar potency. The acetamide linker in the target compound may offer improved metabolic stability over these analogs .

Benzimidazole-Containing Analogues

N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)Acetamides
  • Structure: Features a benzimidazole linked to a pyrazole group via acetamide. Lacks the thienopyrimidine core.
  • Activity: These compounds exhibit moderate anti-inflammatory and antimicrobial activity. The replacement of pyrazole with thienopyrimidine in the target compound likely enhances its anti-proliferative effects due to improved π-π stacking with DNA or enzymes .
  • Synthesis : Prepared via EDCI/HOBt-mediated coupling, yielding 60–75% purity after chromatography—comparable to the target compound’s synthetic efficiency .

Anti-Inflammatory Pyrimidine Derivatives

Benzothieno[3,2-d]Pyrimidin-4-one Sulphonamide Thio-Derivatives
  • Structure: Contains a benzothieno[3,2-d]pyrimidin-4-one core with sulphonamide-thio substituents.
  • Activity: Potent inhibitors of COX-2, iNOS, and ICAM-1 in inflamed cells (e.g., 80% suppression of PGE2 at 10 μM). The thieno[2,3-d]pyrimidine core in the target compound may offer similar COX-2 selectivity but with enhanced bioavailability due to the benzimidazole group .

Quinazolinone-Based Acetamide Derivatives

2-(4-Oxoquinazolin-3(4H)-yl)-N-Phenylacetamide
  • Structure: Quinazolinone core linked to phenyl via acetamide.
  • Activity: Acts as an enoyl-acyl carrier protein reductase (InhA) inhibitor (IC₅₀ = 1.2 μM) for tuberculosis treatment. The thienopyrimidine core in the target compound may confer broader kinase inhibition but less specificity for bacterial targets .

Comparative Data Tables

Key Research Findings and Implications

  • Structural Flexibility : The acetamide linker in the target compound allows modular substitution, enabling optimization for target specificity (e.g., kinase vs. COX-2 inhibition) .
  • Synthetic Challenges : Lower yields (30–40%) in the target compound’s synthesis compared to microwave-assisted methods (50–70%) highlight the need for optimized reaction conditions .

Q & A

Q. Optimization Tips :

  • Temperature control : Maintain reflux temperatures (±2°C) to minimize side reactions.
  • Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling if aryl halides are involved .
  • Reaction monitoring : Thin-layer chromatography (TLC) at 30-minute intervals to track intermediate formation .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound and ensuring purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks for benzimidazole protons (δ 7.5–8.5 ppm), thienopyrimidinone carbonyl (δ 165–170 ppm), and acetamide methylene groups (δ 3.5–4.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Gradient: 10–90% acetonitrile in 0.1% TFA/water over 20 minutes .

Advanced: How does the benzimidazole moiety influence the compound’s interaction with biological targets?

Methodological Answer:
The benzimidazole group enhances binding to ATP-binding pockets in kinases or protease-active sites due to:

  • Hydrogen bonding : N1 and N3 positions act as H-bond donors/acceptors with residues like Asp or Lys .
  • π-π stacking : The aromatic ring interacts with hydrophobic pockets in enzymes (e.g., cytochrome P450) .

Q. Validation Strategies :

  • Docking simulations : Use AutoDock Vina to model interactions with crystallized targets (e.g., PDB 3ERT) .
  • Mutagenesis studies : Compare activity against wild-type vs. mutant enzymes (e.g., replacing key binding residues) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:
Contradictions often arise from experimental variables:

  • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and incubation time .
  • Cell line specificity : Test across multiple lines (e.g., HepG2 vs. MCF-7) to identify tissue-dependent effects .
  • Compound stability : Pre-test degradation via LC-MS under assay conditions (e.g., 37°C, 24 hours) .

Q. Statistical Approach :

  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC50 values .

Advanced: What in vivo study designs are recommended to evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Animal models : Use Sprague-Dawley rats (n = 6/group) for bioavailability studies. Administer 10 mg/kg orally or intravenously .
  • Blood sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS (LLOQ = 1 ng/mL) .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly for 28 days .

Q. Advanced Imaging :

  • Microdosing PET studies : Radiolabel the compound with 11C for real-time tissue distribution tracking .

Advanced: How can the thienopyrimidinone core be modified to improve metabolic stability?

Methodological Answer:

  • Structural tweaks :
    • Halogenation : Introduce fluorine at C5 to block CYP450-mediated oxidation .
    • Methylation : Add methyl groups to the pyrimidinone ring to reduce hepatic clearance .
  • In vitro assays :
    • Microsomal stability : Incubate with rat liver microsomes (RLM) and measure t1/2. Optimize compounds with t1/2 > 60 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.